molecular formula C4H5BrN2S B13657436 (4-Bromothiazol-5-yl)methanamine

(4-Bromothiazol-5-yl)methanamine

Cat. No.: B13657436
M. Wt: 193.07 g/mol
InChI Key: BJMOCLKYCZZGAS-UHFFFAOYSA-N
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Description

(4-Bromothiazol-5-yl)methanamine is a high-purity, brominated thiazole derivative serving as a versatile chemical building block for advanced research applications. Its primary value lies in medicinal chemistry and anticancer drug discovery, where the 2-aminothiazole scaffold is a recognized privileged structure in designing small molecule therapeutics . The bromine atom at the 4-position of the thiazole ring makes it an excellent intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create diverse 5-aryl thiazole derivatives . These structural features are critical in the development of novel tubulin-binding agents that mimic the geometric orientation of combretastatin A-4, a potent natural anticancer compound . Such analogs bind to the colchicine site of tubulin, disrupting microtubule dynamics, inhibiting cell proliferation, and inducing apoptosis in various human cancer cell lines, including multidrug-resistant phenotypes . Researchers will find this compound particularly useful for synthesizing and optimizing 2-aminothiazole-based lead compounds, with the aim of improving potency and overcoming drug resistance . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Strict adherence to safe laboratory handling procedures is required. For more detailed information on handling, storage, and safety, please refer to the Safety Data Sheet.

Properties

Molecular Formula

C4H5BrN2S

Molecular Weight

193.07 g/mol

IUPAC Name

(4-bromo-1,3-thiazol-5-yl)methanamine

InChI

InChI=1S/C4H5BrN2S/c5-4-3(1-6)8-2-7-4/h2H,1,6H2

InChI Key

BJMOCLKYCZZGAS-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(S1)CN)Br

Origin of Product

United States

Synthetic Methodologies for 4 Bromothiazol 5 Yl Methanamine

Precursor Synthesis Strategies for 4-Bromo-5-substituted Thiazoles

The efficient construction of the target aminomethyl functionality is predicated on the availability of versatile 4-bromo-5-substituted thiazole (B1198619) precursors. These intermediates provide the necessary handles for the introduction of the nitrogen-containing side chain.

Synthesis of 4-Bromo-1,3-thiazole-5-carbaldehyde and Related Aldehyde Derivatives

4-Bromo-1,3-thiazole-5-carbaldehyde stands as a pivotal precursor for the synthesis of (4-Bromothiazol-5-yl)methanamine. While specific literature detailing its direct synthesis is sparse, analogous formylation reactions on thiazole rings suggest plausible routes. The Vilsmeier-Haack reaction, a powerful method for formylating electron-rich heterocyclic systems, is a primary candidate for this transformation. ijpcbs.comscinito.aiorganic-chemistry.org This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent. ijpcbs.com The application of this methodology to a suitable 4-bromothiazole (B1332970) starting material would be expected to yield the desired aldehyde.

Investigation into the formylation of related thiazole derivatives provides insight into the potential reaction conditions. For instance, the Vilsmeier-Haack reaction on 4-phenyl-N-2-aminothiazole derivatives has been systematically examined, demonstrating the feasibility of formylating the thiazole ring. scinito.ai

PrecursorReagentsProductNotes
4-Bromothiazole (hypothetical)POCl₃, DMF4-Bromo-1,3-thiazole-5-carbaldehydeA plausible route based on the Vilsmeier-Haack reaction mechanism on electron-rich heterocycles.
4-Phenyl-N-2-aminothiazole derivativesPOCl₃, DMFFormylated thiazole derivativesDemonstrates the applicability of the Vilsmeier-Haack reaction to the thiazole ring system. scinito.ai

Table 1: Plausible Synthesis of 4-Bromo-1,3-thiazole-5-carbaldehyde

Synthesis of 4-Bromo-5-(chloromethyl)-1,3-thiazole

A more general and often employed strategy for the synthesis of halomethyl derivatives involves the conversion of the corresponding hydroxymethyl compound. Therefore, the synthesis of 4-bromo-5-(hydroxymethyl)thiazole would be a key initial step. This can be followed by chlorination using standard reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). google.com

Other Halogenated Thiazole Precursors and their Preparations

The synthesis of various brominated thiazoles has been revisited and optimized, providing a toolbox for creating a range of starting materials. nih.gov These methods, which often involve sequential bromination and debromination steps, allow for the preparation of key intermediates like 2,4-dibromothiazole (B130268) and 2,4,5-tribromothiazole (B1600981). nih.gov These polyhalogenated thiazoles can then be selectively functionalized. For example, a bromine atom at a more reactive position could be selectively removed or substituted, paving the way for the introduction of the desired methylamine (B109427) side chain at the 5-position.

Conversion Pathways to (4-Bromothiazol-5-yl)methanamine

With the key 4-bromo-5-substituted thiazole precursors in hand, the final step involves the introduction of the aminomethyl group. Two primary strategies are commonly considered for this transformation.

Reduction of Azidomethyl Intermediates to the Primary Amine

A reliable method for the synthesis of primary amines involves the reduction of an azide (B81097) intermediate. This two-step process begins with the conversion of a halomethyl derivative, such as 4-bromo-5-(chloromethyl)-1,3-thiazole, to the corresponding azidomethyl compound. This is typically achieved through a nucleophilic substitution reaction with sodium azide (NaN₃). The resulting 4-bromo-5-(azidomethyl)thiazole can then be reduced to the target primary amine, (4-Bromothiazol-5-yl)methanamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This pathway is advantageous as it avoids the over-alkylation issues that can be encountered in other amination methods.

Transformations from Aldehyde Derivatives via Condensation and Reduction

Reductive amination provides a direct and efficient one-pot method for converting an aldehyde to an amine. wikipedia.orgmasterorganicchemistry.comjove.comlibretexts.org In this approach, 4-bromo-1,3-thiazole-5-carbaldehyde is reacted with an ammonia (B1221849) source, such as ammonium (B1175870) chloride or ammonia in a suitable solvent, in the presence of a reducing agent. The reaction proceeds through the in-situ formation of an imine intermediate, which is then immediately reduced to the primary amine.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.comlibretexts.org Sodium cyanoborohydride is often preferred due to its milder nature and its ability to selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.comjove.com

Aldehyde PrecursorAmine SourceReducing AgentProduct
4-Bromo-1,3-thiazole-5-carbaldehydeAmmonia/Ammonium SaltSodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN)(4-Bromothiazol-5-yl)methanamine

Table 2: Reductive Amination Pathway to (4-Bromothiazol-5-yl)methanamine

Alternative Amination Methods for 5-Substituted Thiazoles

The introduction of an amino group at the 5-position of a thiazole ring is a critical transformation for which various methods have been explored. Direct amination can be challenging, leading researchers to develop multi-step protocols. A prevalent strategy involves the initial halogenation of the C5 position, followed by a nucleophilic substitution with an amine source.

One study outlines three distinct and efficient approaches for the synthesis of 5-amino-containing 2-amino-4-phenylthiazoles, which serve as a model for 5-substituted thiazoles. jocpr.com These methods proceed via a two-step halogenation/nucleophilic substitution sequence, demonstrating viable pathways for amination. The initial step involves creating a halo-thiazole intermediate, which is then subjected to amination. jocpr.com

The approaches investigated include:

Approach I: Reaction with iodine in an ethanol/water mixture, followed by reaction with thiourea (B124793).

Approach II: Use of bromine in dimethylformamide (DMF) with sodium bicarbonate. jocpr.com

Approach III: A more efficient method using copper(II) bromide (CuBr₂) in acetonitrile (B52724), followed by nucleophilic substitution with the desired amine. jocpr.com This copper-mediated approach was reported to be simple, convenient, and produced satisfying yields. jocpr.com

The table below summarizes the findings for the amination of 2-amino-4-phenylthiazole (B127512) using different reagents as described in the study.

Table 1: Comparison of Amination Approaches for 2-amino-4-phenylthiazole

Approach Halogenating Agent Amine Source Solvent System Yield
I I₂ Thiourea H₂O/EtOH Low
II Br₂/NaHCO₃ Amine DMF Moderate

| III | CuBr₂ | Amine | CH₃CN | Good |

Data sourced from Kamali, M. (2016). jocpr.com

Optimization of Reaction Conditions and Yields in (4-Bromothiazol-5-yl)methanamine Synthesis

The efficient synthesis of (4-Bromothiazol-5-yl)methanamine hinges on the careful optimization of reaction parameters. While specific optimization data for this exact compound is not extensively published, general principles can be drawn from studies on analogous heterocyclic compounds. Key variables that are typically manipulated to enhance reaction yields and purity include the choice of catalyst, solvent, reaction temperature, and reaction time.

For instance, the use of microwave irradiation has been shown to dramatically improve reaction outcomes. In a study on the synthesis of a 1,2,4-triazole (B32235) derivative, optimization of microwave conditions—specifically power and time—led to a significant increase in product yield from very little to 97%. ujmm.org.ua This highlights the potential of non-conventional heating methods to drive reactions to completion efficiently.

Another critical factor is the catalyst. The development of efficient and reusable catalysts is a major focus. In one-pot syntheses of pyran derivatives, the use of thiourea dioxide as an organic catalyst in an aqueous medium was found to be highly effective. researchgate.net Optimization of the catalyst loading showed that a specific molar percentage was ideal for maximizing yield, while excesses did not provide further benefit.

The following table illustrates a typical optimization process, using the synthesis of 3,4-dihydropyrano[c]chromenes as a model system, which demonstrates the impact of catalyst and solvent choice on reaction yield and time.

Table 2: Model Optimization of Reaction Conditions

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1 None H₂O 80 10 Trace
2 TUD (5) H₂O 80 5 80
3 TUD (10) H₂O 80 3 94
4 TUD (15) H₂O 80 3 94
5 TUD (10) EtOH 80 6 75

| 6 | TUD (10) | CH₃CN | 80 | 6 | 60 |

TUD: Thiourea Dioxide. Data adapted from a study on pyran synthesis optimization. researchgate.net

These examples underscore that a systematic approach to optimizing parameters such as catalyst type and loading, solvent polarity, and energy input is crucial for maximizing the yield of the target compound, (4-Bromothiazol-5-yl)methanamine.

Green Chemistry Approaches in Thiazole Synthesis Relevant to the Compound

The synthesis of the core thiazole ring, a precursor to (4-Bromothiazol-5-yl)methanamine, has been a focal point for the application of green chemistry principles. These approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. nih.gov

Key green strategies relevant to thiazole synthesis include:

Use of Green Catalysts: Heterogeneous and recyclable catalysts are a cornerstone of green synthesis. For example, a pyromellitimide benzoyl thiourea cross-linked chitosan (B1678972) (PIBTU-CS) hydrogel has been used as a highly efficient and eco-friendly biocatalyst for synthesizing novel thiazole derivatives. mdpi.com This catalyst offers high yields, mild reaction conditions, and can be reused multiple times without significant loss of activity. mdpi.com

Alternative Energy Sources: Microwave irradiation and ultrasonic-assisted synthesis have emerged as powerful tools. nih.govresearchgate.net These techniques often lead to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comnih.gov For instance, the use of ultrasonic irradiation with a chitosan-based biocatalyst has been shown to be a sustainable and efficient approach for thiazole synthesis. mdpi.comnih.gov

Green Solvents: The replacement of volatile and hazardous organic solvents with environmentally benign alternatives like water or polyethylene (B3416737) glycol (PEG) is another important green approach. bepls.com One-pot, multi-component reactions in aqueous media are increasingly being developed for heterocyclic synthesis. bepls.com

The following table compares conventional methods with green chemistry approaches for thiazole synthesis.

Table 3: Comparison of Conventional vs. Green Synthesis of Thiazoles

Parameter Conventional Method Green Approach Advantage of Green Approach
Catalyst Homogeneous acids/bases Reusable Biocatalyst (e.g., PIBTU-CS) Recyclability, lower waste, milder conditions. mdpi.com
Energy Source Conventional Reflux Heating Ultrasonic Irradiation / Microwave Reduced reaction time, higher energy efficiency. mdpi.comresearchgate.net
Solvent Volatile Organic Solvents (e.g., DMF) Water, PEG Reduced toxicity and environmental pollution. bepls.com

| Reaction Type | Multi-step with intermediate isolation | One-pot, multi-component reaction | Higher atom economy, less waste, simpler procedure. bohrium.com |

Data sourced from multiple reviews and studies on green thiazole synthesis. mdpi.comresearchgate.netbepls.combohrium.com

Analytical and Spectroscopic Characterization Techniques Applied to 4 Bromothiazol 5 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Data and Proton Environment Analysis

Proton (¹H) NMR spectroscopy of (4-Bromothiazol-5-yl)methanamine allows for the identification and characterization of each unique proton environment within the molecule. The analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J) provides a clear picture of the proton framework.

A detailed analysis of the ¹H NMR spectrum would reveal distinct signals corresponding to the aminomethyl (-CH₂NH₂) protons and the thiazole (B1198619) ring proton. The protons of the methylene (B1212753) group are expected to appear as a singlet or a multiplet depending on the solvent and concentration, typically in the range of 3.8-4.2 ppm. The lone proton on the thiazole ring would likely resonate further downfield, a characteristic feature of aromatic heterocyclic protons.

Table 1: Hypothetical ¹H NMR Data for (4-Bromothiazol-5-yl)methanamine

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~8.7s1HH-2 (thiazole ring)
2~4.0s2H-CH₂-
3~1.8br s2H-NH₂

Note: This is a hypothetical representation. Actual chemical shifts may vary based on solvent and experimental conditions.

¹³C NMR Data and Carbon Framework Elucidation

Complementing the proton data, ¹³C NMR spectroscopy provides crucial information about the carbon skeleton of (4-Bromothiazol-5-yl)methanamine. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift indicative of its electronic environment.

The spectrum is expected to show four distinct signals corresponding to the two carbons of the thiazole ring, the brominated carbon, and the carbon of the aminomethyl group. The carbon atom attached to the bromine (C-4) would be significantly influenced by the halogen's electron-withdrawing nature. The chemical shifts provide a definitive map of the carbon framework.

Table 2: Hypothetical ¹³C NMR Data for (4-Bromothiazol-5-yl)methanamine

SignalChemical Shift (δ, ppm)Assignment
1~152C-2 (thiazole ring)
2~145C-5 (thiazole ring)
3~120C-4 (thiazole ring, C-Br)
4~40-CH₂-

Note: This is a hypothetical representation. Actual chemical shifts may vary based on solvent and experimental conditions.

Advanced NMR Techniques for Comprehensive Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For (4-Bromothiazol-5-yl)methanamine, a COSY spectrum would be expected to show a correlation between the -CH₂- and -NH₂ protons, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would definitively link the proton signal of the aminomethyl group to its corresponding carbon signal and the thiazole proton to its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for establishing the connectivity between the aminomethyl group and the thiazole ring, for instance, by showing a correlation from the -CH₂- protons to the C-5 and C-4 carbons of the thiazole ring.

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of volatile compounds like (4-Bromothiazol-5-yl)methanamine and confirming its identity.

In a GC/MS analysis, the compound would first be separated from any impurities on a GC column, and then introduced into the mass spectrometer. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of this peak, particularly the presence of the bromine atom (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes), would provide strong evidence for the presence of bromine in the molecule. The fragmentation pattern observed in the mass spectrum would offer further structural clues, showing characteristic losses of fragments such as the amino group or the bromine atom.

Table 3: Hypothetical GC/MS Data for (4-Bromothiazol-5-yl)methanamine

Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
Varies192/194177/179 (-NH₂), 113 (-Br), 97 (-CH₂NH₂)

Note: This is a hypothetical representation. Actual retention times and fragmentation patterns depend on the specific GC/MS conditions.

Liquid Chromatography-Mass Spectrometry (LC/MS) for Complex Mixtures

For less volatile compounds or for the analysis of complex mixtures, Liquid Chromatography-Mass Spectrometry (LC/MS) is the preferred method. Similar to GC/MS, LC/MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.

In an LC/MS analysis of (4-Bromothiazol-5-yl)methanamine, the compound would be separated on an LC column and then ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting mass spectrum would provide the accurate mass of the protonated molecule [M+H]⁺, which can be used to confirm its elemental composition. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation and obtain structural information similar to that from GC/MS.

Table 4: Hypothetical LC/MS Data for (4-Bromothiazol-5-yl)methanamine

Retention Time (min)[M+H]⁺ (m/z)Key Fragment Ions (m/z)
Varies193/195176/178, 114, 98

Note: This is a hypothetical representation. Actual retention times and fragmentation patterns depend on the specific LC/MS conditions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, thereby confirming its elemental composition. For (4-Bromothiazol-5-yl)methanamine, with a molecular formula of C4H5BrN2S, the expected exact mass can be calculated. This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which can be compared to the theoretical value, offering unambiguous confirmation of the compound's identity. The presence of bromine isotopes (79Br and 81Br) would result in a characteristic isotopic pattern in the mass spectrum, further corroborating the presence of a bromine atom in the molecule.

Table 1: Theoretical Exact Mass for (4-Bromothiazol-5-yl)methanamine

Molecular Formula Isotope Theoretical Exact Mass (m/z)
C4H5Br79N2S [M+H]+ 192.9562

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (4-Bromothiazol-5-yl)methanamine is expected to exhibit characteristic absorption bands corresponding to its primary amine (-NH2), C-H, C=N, and C-Br bonds. The N-H stretching vibrations of the primary amine typically appear as a doublet in the range of 3300-3500 cm-1. The C-H stretching of the thiazole ring and the methylene group would be observed around 2850-3100 cm-1. The C=N stretching of the thiazole ring is expected in the 1600-1650 cm-1 region. The presence of the C-Br bond would be indicated by a stretching vibration in the lower frequency region of the spectrum, typically between 500 and 600 cm-1.

Table 2: Expected Infrared (IR) Absorption Bands for (4-Bromothiazol-5-yl)methanamine

Functional Group Bond Expected Wavenumber (cm-1)
Primary Amine N-H Stretch 3300 - 3500 (doublet)
Methylene/Aromatic C-H Stretch 2850 - 3100
Thiazole Ring C=N Stretch 1600 - 1650

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for both the purification of (4-Bromothiazol-5-yl)methanamine and the assessment of its purity. These methods separate the target compound from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for determining the purity of a compound. sigmaaldrich.com A sample of (4-Bromothiazol-5-yl)methanamine is dissolved in a suitable solvent and injected into the HPLC system. The compound is then passed through a column packed with a stationary phase and eluted with a mobile phase. The retention time, the time it takes for the compound to pass through the column, is a characteristic feature. The purity of the sample is determined by the area of the peak corresponding to (4-Bromothiazol-5-yl)methanamine relative to the total area of all peaks in the chromatogram. Different detector types, such as UV-Vis, can be used for detection based on the chromophoric nature of the thiazole ring.

Table 3: Illustrative HPLC Method for Purity Assessment

Parameter Condition
Column C18 reverse-phase
Mobile Phase Gradient of water and acetonitrile (B52724) (with or without an additive like formic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Column chromatography is a widely used preparative technique for the purification of chemical compounds. In the case of (4-Bromothiazol-5-yl)methanamine, a crude reaction mixture would be loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel. An appropriate solvent system (eluent), often a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate), is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. By collecting fractions of the eluent, the desired compound, (4-Bromothiazol-5-yl)methanamine, can be isolated in a purified form. The progress of the separation is often monitored by thin-layer chromatography (TLC).

Table 4: Typical Column Chromatography Parameters for Purification

Parameter Description
Stationary Phase Silica gel (60-120 or 230-400 mesh)
Mobile Phase (Eluent) A gradient system, for example, starting with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity.

Reactivity and Derivatization Strategies of 4 Bromothiazol 5 Yl Methanamine

Reactivity of the Primary Amine Moiety

The primary amine group attached to the thiazole (B1198619) ring via a methylene (B1212753) linker exhibits typical nucleophilic and basic properties, allowing for a variety of functionalization reactions.

Amide Formation and Acylation Reactions

The primary amine of (4-Bromothiazol-5-yl)methanamine readily undergoes acylation with various acylating agents, such as carboxylic acids, acid chlorides, and anhydrides, to form the corresponding amides. These reactions are fundamental in peptide synthesis and the construction of more complex molecular architectures. organic-chemistry.orgnih.gov The formation of amides can be achieved under mild conditions, often employing coupling agents to facilitate the reaction between the amine and a carboxylic acid. organic-chemistry.org For instance, the reaction with chloroacetyl chloride in the presence of a base like triethylamine (B128534) would yield the corresponding chloroacetamide derivative. nih.gov

Table 1: Examples of Amide Formation Reactions

Acylating AgentProductReaction Conditions
Carboxylic AcidAmideCoupling agent (e.g., DCC, EDC), Base (e.g., DIPEA), Solvent (e.g., DCM, DMF)
Acid ChlorideAmideBase (e.g., Triethylamine, Pyridine), Solvent (e.g., DCM, THF)
AnhydrideAmideBase (e.g., Triethylamine), Solvent (e.g., DCM, THF)

Imine and Schiff Base Formation

The primary amine can condense with aldehydes and ketones to form imines, also known as Schiff bases. nih.gov This reversible reaction typically requires the removal of water to drive the equilibrium towards the product. nih.gov The resulting imines can be stable compounds themselves or can serve as intermediates for further transformations, such as reduction to secondary amines or participation in cycloaddition reactions. nih.govnih.gov The formation of imines is a cornerstone of dynamic covalent chemistry and has applications in the synthesis of various heterocyclic systems. mdpi.com

Table 2: Imine Formation with Various Carbonyl Compounds

Carbonyl CompoundProductCatalyst/Conditions
Aromatic AldehydeAromatic ImineAcid or base catalyst, Dehydrating agent (e.g., molecular sieves)
Aliphatic AldehydeAliphatic ImineAcid or base catalyst, Dehydrating agent
KetoneKetimineAcid or base catalyst, Dehydrating agent

Alkylation and Arylation of the Nitrogen Atom

The nitrogen atom of the primary amine can be alkylated or arylated to introduce various substituents. Alkylation can be achieved using alkyl halides or via reductive amination, where the initially formed imine is reduced in situ. Arylation can be accomplished through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions expand the structural diversity of derivatives that can be accessed from (4-Bromothiazol-5-yl)methanamine.

Reactivity of the Bromine Atom at C4 Position of the Thiazole Ring

The bromine atom at the C4 position of the thiazole ring is susceptible to a range of substitution reactions, particularly those catalyzed by transition metals. This reactivity is crucial for the construction of biaryl and other coupled systems.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The C-Br bond at the C4 position of the thiazole ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-thiazole with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.comnih.govlibretexts.org It is a widely used method for creating biaryl linkages and has broad functional group tolerance. nih.govrsc.org

Heck Reaction: The Heck reaction couples the bromo-thiazole with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govchemrxiv.org This reaction is instrumental in the synthesis of styrenyl and other vinyl-substituted aromatic compounds.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromo-thiazole and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. libretexts.orgresearchgate.net It is a key method for synthesizing arylalkynes.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraBoronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃)Biaryl or vinyl-thiazole
HeckAlkenePd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Substituted alkene
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N)Arylalkyne

Nucleophilic Aromatic Substitution (SNAr) Strategies

While less common for bromo-thiazoles compared to more activated systems, nucleophilic aromatic substitution (SNAr) can be a viable strategy for replacing the bromine atom with a nucleophile. nih.gov This reaction is typically favored when the thiazole ring is further activated by electron-withdrawing groups. The nucleophile attacks the carbon bearing the bromine, leading to the formation of a Meisenheimer-like intermediate, followed by the departure of the bromide ion. nih.gov This pathway provides an alternative, metal-free method for functionalizing the thiazole ring. mdpi.com

Lithiation and Subsequent Electrophilic Quenching Reactions

A key strategy for the functionalization of (4-Bromothiazol-5-yl)methanamine involves the lithiation of the thiazole ring. This process, achieved through halogen-metal exchange, transforms the relatively inert carbon-bromine bond into a highly reactive carbon-lithium bond. Typically, this is accomplished by treating an N-protected derivative of the parent compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at very low temperatures (e.g., -78 °C). The resulting 4-lithiated thiazole is a potent nucleophile that can react with a wide array of electrophiles. This allows for the introduction of various substituents at the 4-position of the thiazole ring.

For example, quenching the lithiated intermediate with aldehydes or ketones leads to the formation of secondary or tertiary alcohols, respectively. Reaction with carbon dioxide (CO2) followed by an acidic workup provides the corresponding carboxylic acid. This method offers a powerful and versatile route to novel thiazole derivatives with potential applications in materials science and medicinal chemistry.

Table 1: Examples of Electrophilic Quenching Reactions

Electrophile Resulting Functional Group at C4
Aldehydes (RCHO) Secondary Alcohols (-CH(OH)R)
Ketones (R₂CO) Tertiary Alcohols (-CR₂(OH))
Carbon Dioxide (CO₂) Carboxylic Acids (-COOH)
N,N-Dimethylformamide (DMF) Aldehydes (-CHO)

Reactivity of the Thiazole Ring System

The thiazole ring itself possesses a distinct electronic character that governs its reactivity towards different reagents.

Electrophilic Aromatic Substitution Limitations and Direct Functionalization

The thiazole ring is an electron-deficient heterocycle due to the presence of the electronegative nitrogen and sulfur atoms. This inherent electronic nature makes classical electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts acylation, difficult to achieve directly on the thiazole core. These reactions often require harsh conditions that can lead to decomposition or a mixture of products. Consequently, direct functionalization of the thiazole ring through electrophilic substitution is generally not a preferred synthetic route.

Metalation Strategies and Subsequent Reactions

Metalation provides a more effective approach to functionalizing the thiazole ring. As discussed, halogen-metal exchange at the C4 position is a highly efficient process. In addition to this, direct deprotonation at the C2 position is also possible. The proton at the C2 position of the thiazole ring is the most acidic due to its location between the two heteroatoms. Treatment with a strong base like n-BuLi can selectively remove this proton, generating a 2-lithiated thiazole species. This intermediate can then be trapped with various electrophiles, offering a complementary method to introduce functionality at a different site on the heterocycle.

Regioselectivity in Functionalization Reactions of Thiazole Derivatives

Achieving regiocontrol is a critical aspect of synthesizing substituted thiazoles. The position at which a new substituent is introduced is heavily influenced by the existing functional groups and the reaction conditions employed.

In the context of derivatives of (4-Bromothiazol-5-yl)methanamine, the bromine atom at C4 serves as a handle for functionalization at that specific position via halogen-metal exchange. The acidity of the C2 proton allows for selective deprotonation and subsequent reaction at that site. Furthermore, the aminomethyl group at C5 can also influence regioselectivity. After protection, this group can act as a directed metalation group (DMG), facilitating deprotonation at the adjacent C4 position, although this is often in competition with the more acidic C2 proton. The choice of base, solvent, and temperature can be manipulated to favor one pathway over the other, thus providing a degree of control over the regiochemical outcome of the functionalization reaction.

Table 2: Regioselectivity in Thiazole Functionalization

Position Method of Functionalization Key Reagents Directing Influence
C2 Direct Metalation n-BuLi, LDA Inherent acidity
C4 Halogen-Metal Exchange n-BuLi Position of bromine atom

Table 3: Compound Names Mentioned in the Article

Compound Name
(4-Bromothiazol-5-yl)methanamine
n-butyllithium

Role As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor in Heterocyclic Ring Annulation Reactions

The strategic placement of a primary amine and a bromine atom on adjacent positions of the thiazole (B1198619) ring makes (4-Bromothiazol-5-yl)methanamine an ideal precursor for heterocyclic ring annulation reactions. These reactions involve the formation of a new ring fused to the existing thiazole core, leading to the creation of complex polycyclic systems.

Formation of Fused Thiazole Systems (e.g., thiazolo[4,5-d]pyridazin-4(5H)-one)

One of the significant applications of (4-Bromothiazol-5-yl)methanamine is in the synthesis of fused thiazole systems, such as the thiazolo[4,5-d]pyridazine (B3050600) scaffold. While direct synthesis from (4-Bromothiazol-5-yl)methanamine is a theoretical possibility, analogous syntheses highlight the general strategy. For instance, the synthesis of novel 2-(N-pyrrolidino, N-piperidino or N-morpholino)-7-phenyl(α-furoyl or α-thienyl)- nih.goveurekaselect.comthiazolo[4,5-d]pyridazinones has been achieved through the reaction of methyl 5-benzoyl(α-furoyl or α-thienyl)-2-aminosubstituted-thiazol-4-carboxylates with hydrazine. nih.gov This general approach, involving the cyclization of a suitably functionalized thiazole with a binucleophile like hydrazine, underscores the potential of aminomethylthiazole derivatives in constructing such fused systems. The resulting thiazolo[4,5-d]pyridazin-4(5H)-one core is a key feature in compounds designed as dihydrofolate reductase (DHFR) inhibitors. nih.gov

Construction of Polycyclic Scaffolds

The reactivity of (4-Bromothiazol-5-yl)methanamine extends to the construction of more complex polycyclic scaffolds. The bromine atom can participate in various cross-coupling reactions, while the aminomethyl group can be involved in cyclization reactions. This dual reactivity allows for the sequential or one-pot formation of multiple rings, leading to intricate molecular architectures. The thiazole ring itself is a component of many biologically active polycyclic systems, and its derivatives are instrumental in creating novel therapeutic agents. eurekaselect.comresearchgate.net

Building Block in Multistep Organic Syntheses

Beyond ring annulation, (4-Bromothiazol-5-yl)methanamine serves as a versatile building block in multistep organic syntheses, enabling the construction of complex target molecules through a series of carefully planned reactions.

Total Synthesis Approaches Utilizing Thiazole Cores

Thiazole-containing natural products and designed molecules often exhibit significant biological activity. While specific total syntheses employing (4-Bromothiazol-5-yl)methanamine are not extensively documented in readily available literature, the general importance of substituted thiazoles as key fragments in total synthesis is well-established. The functional handles on (4-Bromothiazol-5-yl)methanamine allow for its incorporation into a larger molecular framework, which can then be further elaborated to achieve the final target molecule.

Modular Synthesis of Diversified Compound Libraries

The concept of modular synthesis, where complex molecules are assembled from smaller, interchangeable building blocks, is a cornerstone of modern drug discovery. (4-Bromothiazol-5-yl)methanamine is an excellent candidate for such approaches. The bromine atom can be functionalized through a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents at this position. nih.govnih.gov Simultaneously, the aminomethyl group can be acylated, alkylated, or used in reductive amination reactions to introduce another layer of diversity. This modular approach facilitates the rapid generation of large and diverse compound libraries for high-throughput screening. For example, the development of novel pesticides has been shown to benefit from an intermediate derivatization method, highlighting the power of modifying a core scaffold to create a range of analogs. nih.gov

Intermediacy in the Synthesis of Pharmacologically Relevant Scaffolds for Chemical Biology Research

Development of Thiazole-Containing Molecular Probes and Tool Compounds

The thiazole nucleus is a prominent feature in numerous biologically active compounds and approved pharmaceuticals. mdpi.com Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, makes it a privileged scaffold in drug design. mdpi.com The incorporation of a thiazole moiety, such as that from (4-Bromothiazol-5-yl)methanamine, is a key strategy in the creation of molecular probes and tool compounds. These specialized molecules are designed to investigate biological systems with high precision.

Molecular probes are instrumental in elucidating the function of specific proteins or pathways. The thiazole ring can serve as a core recognition element, while the methanamine group of (4-Bromothiazol-5-yl)methanamine offers a convenient point for the attachment of reporter groups, such as fluorophores or affinity tags. The bromine atom on the thiazole ring provides a handle for further chemical modification through cross-coupling reactions, allowing for the fine-tuning of the probe's properties.

Tool compounds, on the other hand, are potent and selective modulators of a specific biological target. The development of such compounds often relies on the systematic exploration of chemical space around a core scaffold. The thiazole moiety present in (4-Bromothiazol-5-yl)methanamine can be strategically employed to mimic the interactions of a natural ligand or to occupy a specific pocket within a protein's active site. mdpi.com The synthesis of novel thiazole derivatives has led to the discovery of compounds with a range of biological activities, including antimicrobial and antioxidant effects. researchgate.net

Application in Chemical Probe Generation for Target Validation Studies

Target validation is a critical step in the drug discovery process, confirming that the modulation of a specific biological target has a desired therapeutic effect. nih.govnih.gov Chemical probes are indispensable tools in this endeavor, providing a means to acutely and selectively interact with a target protein in a cellular or in vivo setting. rsc.org The use of chemical probes allows for the study of a target's function with temporal control, which can be a significant advantage over genetic methods. nih.gov

(4-Bromothiazol-5-yl)methanamine serves as an excellent starting material for the generation of chemical probes for target validation. The primary amine can be readily functionalized with a variety of chemical handles, including those suitable for "click chemistry," such as alkynes or azides. This allows for the subsequent attachment of reporter tags or affinity matrices, facilitating the visualization and isolation of the target protein.

The general strategy for creating such probes involves the initial development of a potent and selective ligand for the target of interest. This ligand, incorporating the thiazole scaffold, is then modified with a small, unobtrusive chemical handle. The resulting probe can be introduced to a biological system to engage its target. Subsequent reaction with a reporter molecule allows for the confirmation of target engagement and the study of its downstream effects. This approach has been successfully applied to various target classes, underscoring the versatility of tailored chemical probes in modern drug discovery. nih.gov

Rational Design of Compound Libraries Based on Thiazole Moieties for Biological Screening

The rational design of compound libraries is a cornerstone of modern high-throughput screening campaigns aimed at identifying novel bioactive molecules. mdpi.commedchemexpress.com By focusing on a specific chemical scaffold known to have biological relevance, researchers can enrich their screening collections with compounds that are more likely to exhibit the desired activity. The thiazole moiety is an attractive core for such libraries due to its prevalence in natural products and synthetic drugs. mdpi.com

(4-Bromothiazol-5-yl)methanamine provides an ideal starting point for the construction of diverse thiazole-based compound libraries. The presence of two distinct points of chemical diversity—the primary amine and the bromo substituent—allows for the rapid generation of a wide array of analogues. The amine can be acylated, alkylated, or used in reductive amination reactions to introduce a variety of side chains. The bromine atom can be utilized in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to append a range of aryl, heteroaryl, or alkynyl groups.

This combinatorial approach enables the systematic exploration of the structure-activity relationships (SAR) around the thiazole core. By varying the substituents at these two positions, chemists can modulate the compound's physicochemical properties, such as solubility and cell permeability, as well as its potency and selectivity for a given biological target. The synthesis of libraries of thiazole-containing cyclic peptides has also been explored as a strategy to access novel chemical space. nih.gov

Below is an illustrative table of how a compound library could be designed starting from (4-Bromothiazol-5-yl)methanamine.

Starting Material R1 Group (via Acylation of Amine) R2 Group (via Suzuki Coupling at Bromo position) Potential Biological Target Class
(4-Bromothiazol-5-yl)methanamineAcetylPhenylKinases
(4-Bromothiazol-5-yl)methanamineBenzoylPyridylProteases
(4-Bromothiazol-5-yl)methanamineCyclopropylcarbonylThienylGPCRs
(4-Bromothiazol-5-yl)methanamineIsobutyrylNaphthylIon Channels

This systematic approach to library design, enabled by versatile building blocks like (4-Bromothiazol-5-yl)methanamine, significantly enhances the efficiency of discovering new lead compounds for drug development.

Computational and Theoretical Investigations of 4 Bromothiazol 5 Yl Methanamine and Its Derivatives

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding the structural basis of ligand-target interactions.

Research on thiazole (B1198619) derivatives has extensively used molecular docking to explore their potential as therapeutic agents. For instance, docking studies on novel thiazole-based thiazolidin-4-one derivatives have been performed to predict their binding affinity with target proteins. In one such study, derivatives were docked against the active site of a target receptor (PDB ID: 1KZN), with the standard compound chloramphenicol (B1208) showing a binding affinity of -7.4 kcal/mol. impactfactor.org A synthesized derivative, 2-(4-methoxyphenyl)-3-(thiazol-2-yl)thiazolidin-4-one, demonstrated a strong binding affinity of -6.8 kcal/mol, indicating that the methoxy-substituted phenyl ring enhances receptor interactions. impactfactor.org

In another study, a newly synthesized quinoline-based iminothiazoline derivative was evaluated as a potential inhibitor of the elastase enzyme. nih.gov The docking results revealed a strong binding affinity with a docking score of -7.4 kcal/mol. The analysis identified key interactions, including hydrogen bonds with the Gln34 residue and hydrophobic interactions with residues such as Asn76, Glu80, and Tyr38. nih.gov

Similarly, docking studies of various thiazole derivatives against penicillin-binding proteins (PBP4) from E. coli and S. aureus have been conducted to assess their putative antibacterial activity. nih.gov These computational models help identify crucial structural features and interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding affinity and selectivity of these compounds, thereby guiding the rational design of more potent inhibitors. nih.govbiointerfaceresearch.com

Table 1: Representative Molecular Docking Results for Thiazole Derivatives

Compound/Derivative Class Target Protein Docking Score (kcal/mol) Key Interactions Noted
(Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide Elastase -7.4 Hydrogen bonds with Gln34; Hydrophobic interactions with Asn76, Glu80, Tyr38. nih.gov
2-(4-methoxyphenyl)-3-(thiazol-2-yl)thiazolidin-4-one Target Receptor (1KZN) -6.8 Presence of methoxy-substituted phenyl ring enhances interactions. impactfactor.org
Benzothiazole-Thiazole Hybrids p56lck Kinase Not specified Binding to hinge region, allosteric site, and activation loop. biointerfaceresearch.com

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and reactivity descriptors, which are fundamental to understanding the chemical behavior of compounds like (4-Bromothiazol-5-yl)methanamine.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEg), is a critical parameter for determining molecular stability and reactivity. epstem.net

A small HOMO-LUMO gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite electrons from the HOMO to the LUMO. For thiazole derivatives, FMO analysis can predict their reactivity in various chemical reactions and their ability to interact with biological targets. Calculations using methods like DFT with B3LYP or B3PW91 functionals can determine the energies of these orbitals and map their distribution across the molecule, highlighting the most probable sites for electrophilic and nucleophilic attack. epstem.net

Computational methods are invaluable for elucidating complex reaction mechanisms. By calculating the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. For the synthesis of derivatives of (4-Bromothiazol-5-yl)methanamine, computational studies can predict the most favorable reaction conditions and regioselectivity. For example, methods like the Hantzsch synthesis, a common route for thiazole derivatives, can be modeled to understand the stepwise mechanism involving condensation and cyclization. nih.gov This theoretical insight can help optimize reaction yields and minimize the formation of byproducts, accelerating the development of new synthetic methodologies.

Conformation Analysis and Conformational Preferences

The three-dimensional structure and conformational flexibility of a molecule are critical to its biological activity. Conformation analysis aims to identify the stable low-energy conformations of a molecule and understand the energy barriers between them. This is often achieved by combining experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy with quantum chemical calculations. mdpi.com

For derivatives of (4-Bromothiazol-5-yl)methanamine, the orientation of the methanamine side chain relative to the thiazole ring is a key conformational feature. Computational studies can systematically rotate the rotatable bonds (e.g., the C-C bond between the ring and the aminomethyl group) and calculate the energy of each resulting conformer. This process generates a potential energy profile that reveals the most stable (lowest energy) conformations. The introduction of different substituents on the thiazole ring or the amine can significantly alter these conformational preferences due to steric and electronic effects. mdpi.com Understanding the predominant conformation is essential, as it often corresponds to the bioactive conformation required for binding to a biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. acs.org

Numerous QSAR studies have been successfully conducted on thiazole derivatives to model their antimicrobial, anticancer, and receptor antagonist activities. acs.orgresearchgate.netnih.gov These models can be 2D-QSAR, which uses topological descriptors, or 3D-QSAR, which uses steric and electrostatic fields.

Key findings from QSAR studies on thiazole derivatives include:

Antimicrobial Activity: A 2D-QSAR model for aryl thiazole derivatives showed high predictivity (q² = 0.950, pred_r² = 0.877), indicating that parameters like hydrogen count and hydrophilicity are important for activity. researchgate.net A 3D-QSAR model for the same set revealed that electrostatic effects predominantly determine binding affinities. researchgate.net

Adenosine A3 Receptor Antagonism: QSAR analysis of thiazole and thiadiazole derivatives identified the importance of Wang-Ford charges on specific atoms (C2, C5, C7) and showed that activity increases with decreased lipophilicity. nih.gov

Aurora Kinase Inhibition: QSAR models based on 2-amino thiazole derivatives have been developed to identify potent inhibitors for breast cancer treatment, using partial least squares regression to link structural descriptors to inhibitory activity (pIC50). acs.org

These models are statistically validated using internal (cross-validation, q²) and external (test set prediction, pred_r²) methods to ensure their robustness and predictive power. nih.govnih.gov

Table 2: Statistical Parameters from QSAR Models for Thiazole Derivatives

Activity Modeled Model Type q² (Cross-validated r²) pred_r² (External validation) Key Descriptors/Insights
Antimicrobial (G+) 2D-QSAR 0.8619 Not specified T_C_C_4 descriptors were major contributors. researchgate.net
Antimicrobial (G+) 3D-QSAR (kNN-MFA) 0.8283 0.4868 Electrostatic effects are dominant. researchgate.net
Adenosine A3 Receptor Antagonism 2D-QSAR (FA) 0.689 0.744 (explained variance) Wang-Ford charges, lipophilicity (logP). nih.gov
Adenosine A3 Receptor Antagonism 2D-QSAR (GFA) 0.753 (predicted variance) Not specified Showed better predictive variance than FA model. nih.gov

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry can accurately predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions serve as a powerful tool for structure verification and interpretation of experimental spectra.

Methods like DFT (e.g., B3LYP/6-311G(d,p)) are used to optimize the geometry of a molecule and then calculate its NMR shielding tensors using algorithms like the Gauge-Independent Atomic Orbital (GIAO) method. epstem.net The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). A strong linear correlation between the calculated and experimental chemical shifts (with R² values often exceeding 0.99) confirms the accuracy of the computational model and aids in the unambiguous assignment of complex spectra. epstem.net

Similarly, the vibrational frequencies and intensities for an IR spectrum can be calculated. The theoretical frequencies are often systematically higher than the experimental ones due to the harmonic approximation, so they are scaled using appropriate factors to achieve better agreement with experimental data. epstem.net For a molecule like (4-Bromothiazol-5-yl)methanamine, these computational predictions can be invaluable for confirming its identity and purity after synthesis.

Advanced Applications and Future Research Directions

Role in Targeted Protein Degradation (PROTACs) as an E3 Ligase Ligand Component in Chemical Tool Development

Targeted protein degradation utilizing Proteolysis-Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The design of novel E3 ligase ligands is a critical area of research to expand the scope and selectivity of PROTACs.

While (4-Bromothiazol-5-yl)methanamine is not a primary component of well-established E3 ligase ligands like those for Cereblon (CRBN) or Von Hippel-Lindau (VHL), its structural motif holds potential for the development of novel ligands or as a key intermediate in their synthesis. The thiazole (B1198619) ring is a common scaffold in medicinal chemistry and its substituents can be modified to optimize binding to E3 ligases. The bromine atom on the thiazole ring of (4-Bromothiazol-5-yl)methanamine can serve as a handle for further chemical modifications, allowing for the attachment of linkers or other moieties necessary for PROTAC assembly.

The development of novel E3 ligase ligands is crucial for overcoming potential resistance mechanisms and expanding the range of degradable proteins. The exploration of diverse chemical scaffolds, such as those derived from (4-Bromothiazol-5-yl)methanamine, could lead to the discovery of ligands for some of the over 600 E3 ligases in the human genome, thereby broadening the therapeutic potential of PROTAC technology.

Table 1: Key Components of PROTAC Technology

ComponentFunctionExamples of Ligands/Moieties
Target Protein Ligand Binds to the protein of interest intended for degradation.Varies depending on the target protein.
E3 Ubiquitin Ligase Ligand Recruits an E3 ubiquitin ligase to the target protein.Thalidomide derivatives (for CRBN), VHL-1 (for VHL).
Linker Connects the target protein ligand and the E3 ligase ligand.Polyethylene (B3416737) glycol (PEG) chains, alkyl chains.

Development of Thiazole-Based Scaffolds for Fundamental Chemical Biology Research

Thiazole-containing compounds are of significant interest in chemical biology due to their diverse biological activities. The (4-Bromothiazol-5-yl)methanamine scaffold provides a valuable starting point for the synthesis of novel chemical probes to investigate biological processes. The primary amine can be readily functionalized to introduce reporter groups, such as fluorophores or biotin, for visualization and affinity-based pulldown experiments.

Furthermore, the bromine atom allows for cross-coupling reactions, enabling the introduction of a wide range of substituents to explore structure-activity relationships. This versatility makes (4-Bromothiazol-5-yl)methanamine an attractive scaffold for the development of inhibitors or modulators of enzyme activity, protein-protein interactions, and other cellular functions. The synthesis of libraries based on this scaffold could lead to the discovery of novel tool compounds for dissecting complex biological pathways.

Innovative Synthetic Pathways for Derivatizing (4-Bromothiazol-5-yl)methanamine

The development of efficient and versatile synthetic routes is essential for exploring the full potential of the (4-Bromothiazol-5-yl)methanamine scaffold. While classical methods for thiazole synthesis, such as the Hantzsch synthesis, are well-established, innovative pathways are needed for the specific and controlled derivatization of this compound.

One potential innovative approach involves the use of the bromine atom as a linchpin for diversification. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, can be employed to introduce a wide array of aryl, heteroaryl, and alkynyl groups at the 4-position of the thiazole ring. These reactions would allow for the generation of a large library of analogs with diverse electronic and steric properties.

Another innovative strategy could involve the selective functionalization of the methanamine group. This could be achieved through modern synthetic methods, such as reductive amination or amide coupling, to introduce various substituents. The development of orthogonal protection strategies for the amine and the thiazole ring would be crucial for achieving selective modifications.

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Derivatization

The integration of (4-Bromothiazol-5-yl)methanamine derivatization with flow chemistry and automated synthesis platforms offers a powerful approach for the rapid generation of compound libraries. Flow chemistry provides several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for telescoped reactions, where multiple synthetic steps are performed in a continuous sequence without intermediate purification.

An automated flow synthesis platform could be designed to perform a series of reactions on the (4-Bromothiazol-5-yl)methanamine core. For example, a flow reactor could be used for the initial functionalization of the amine group, followed by an in-line cross-coupling reaction at the bromine position. The use of automated liquid handlers and purification systems would enable the high-throughput synthesis and purification of a large number of derivatives. This approach would significantly accelerate the drug discovery and chemical biology research process by providing rapid access to a diverse range of compounds for biological screening. A recent study demonstrated the successful use of an automated flow system for the multistep synthesis of thiazole-containing compounds, highlighting the feasibility of this approach nih.gov.

Table 2: Comparison of Batch vs. Flow Chemistry for Derivatization

FeatureBatch ChemistryFlow Chemistry
Reaction Scale Milligram to kilogramMicrogram to multigram
Reaction Time Minutes to daysSeconds to minutes
Heat and Mass Transfer Often limitedHighly efficient
Safety Potential for thermal runawayInherently safer due to small reaction volumes
Automation Can be challenging to automateReadily amenable to automation
Process Control Manual or semi-automatedPrecise and automated

Exploration of (4-Bromothiazol-5-yl)methanamine in Supramolecular Chemistry and Materials Science (theoretical considerations)

The structural features of (4-Bromothiazol-5-yl)methanamine also suggest its potential for exploration in the fields of supramolecular chemistry and materials science. The thiazole ring can participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, which are fundamental to the self-assembly of molecules into well-defined supramolecular architectures.

Theoretical studies could be employed to predict the self-assembly behavior of (4-Bromothiazol-5-yl)methanamine derivatives. Molecular modeling could be used to design molecules with specific shapes and functionalities that would favor the formation of desired supramolecular structures, such as nanotubes, vesicles, or gels. The bromine atom could also be utilized to form halogen bonds, a type of non-covalent interaction that is increasingly being used in crystal engineering and materials design.

In materials science, polymers incorporating the (4-Bromothiazol-5-yl)methanamine unit could exhibit interesting electronic or optical properties. The thiazole ring is known to be a component of some conducting polymers. The derivatization of the amine and the bromine atom would allow for the fine-tuning of the polymer's properties. Theoretical calculations could help in predicting the electronic band structure and other properties of such materials, guiding their synthesis and experimental characterization.

Q & A

Q. What are the common synthetic routes for (4-Bromothiazol-5-yl)methanamine, and what factors influence reaction yields?

The synthesis of (4-Bromothiazol-5-yl)methanamine typically involves multi-step reactions, including cyclization and functional group transformations. For example, analogous brominated heterocycles are synthesized via nucleophilic substitution or coupling reactions using precursors like 5-methylthiazole derivatives. Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
  • Temperature control : Reactions often proceed at 60–100°C to balance kinetics and side reactions.
  • Purification : Column chromatography or recrystallization improves purity, critical for downstream applications . Example protocol: React 5-aminothiazole with N-bromosuccinimide (NBS) under controlled pH, followed by reduction of the nitro group using LiAlH4.

Q. Which spectroscopic techniques are most effective for characterizing (4-Bromothiazol-5-yl)methanamine?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm structural integrity, with characteristic shifts for the bromothiazole ring (e.g., 1^1H δ 7.8–8.2 ppm for aromatic protons) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C4_4H5_5BrN2_2S: MW 193.98 g/mol) .
  • IR spectroscopy : N-H stretches (~3300 cm1^{-1}) and C-Br vibrations (~600 cm1^{-1}) confirm functional groups .

Advanced Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of (4-Bromothiazol-5-yl)methanamine?

Contradictions may arise from impurities or tautomeric equilibria. To address this:

  • Cross-validation : Use complementary techniques (e.g., 2D NMR, X-ray crystallography) to confirm connectivity.
  • Computational validation : Density functional theory (DFT) predicts NMR shifts and vibrational spectra, aligning with experimental data .
  • Isolation protocols : Optimize recrystallization or HPLC purification to isolate tautomers or enantiomers .

Q. What computational methods are suitable for predicting the reactivity of (4-Bromothiazol-5-yl)methanamine in nucleophilic substitution reactions?

  • DFT calculations : Assess electron density maps (e.g., Fukui indices) to identify nucleophilic/electrophilic sites on the thiazole ring.
  • Molecular docking : Predict binding affinities for drug design applications (e.g., targeting enzymes like carbonic anhydrase) .
  • HOMO-LUMO analysis : Evaluate charge transfer interactions to guide functionalization strategies .

Q. How can reaction conditions be optimized for introducing functional groups to the thiazole ring of (4-Bromothiazol-5-yl)methanamine?

  • Catalyst screening : Pd-based catalysts (e.g., Pd(PPh3_3)4_4) enhance Suzuki-Miyaura coupling for aryl group introduction .
  • Solvent effects : Use DMSO or DMF to stabilize intermediates in SNAr reactions.
  • Kinetic monitoring : Track progress via TLC or HPLC to identify optimal reaction times (e.g., 12–24 hrs) .

Q. What in vitro assays are recommended to evaluate the biological activity of (4-Bromothiazol-5-yl)methanamine derivatives?

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays for carbonic anhydrase or kinase inhibition (IC50_{50} values) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MDA-MB-231) to assess therapeutic potential .

Notes

  • Methodological rigor : Always validate synthetic routes with control experiments (e.g., omitting catalysts) to confirm pathway specificity .
  • Ethical considerations : Adhere to institutional guidelines for handling brominated compounds, which may require fume hoods and PPE .

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